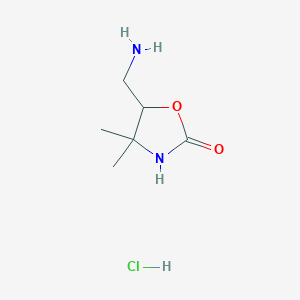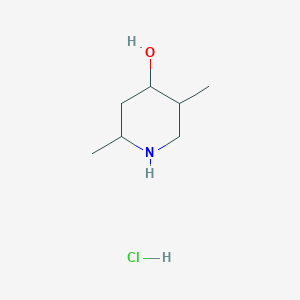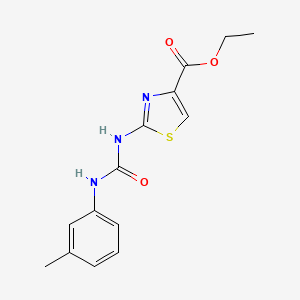![molecular formula C14H16Cl2N2O3 B2940915 Methyl 3-[4-(3,4-dichlorophenyl)piperazino]-3-oxopropanoate CAS No. 303151-72-6](/img/structure/B2940915.png)
Methyl 3-[4-(3,4-dichlorophenyl)piperazino]-3-oxopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-[4-(3,4-dichlorophenyl)piperazino]-3-oxopropanoate” is a chemical compound with the molecular formula C14H16Cl2N2O3 . It has a molecular weight of 331.19 .
Synthesis Analysis
The synthesis of piperazine derivatives, which includes “Methyl 3-[4-(3,4-dichlorophenyl)piperazino]-3-oxopropanoate”, has been a subject of interest in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
The chemical reactions involving piperazine derivatives have been extensively studied . These reactions include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .Wissenschaftliche Forschungsanwendungen
Metabolism and Anticancer Activity
Methyl 3-[4-(3,4-dichlorophenyl)piperazino]-3-oxopropanoate has been explored primarily for its anticancer potential. Studies have elucidated the metabolism pathways of related compounds in animal models, revealing how they are processed and identifying key metabolites. For instance, the metabolism of a closely related compound, TM-208, demonstrated excellent in vivo and in vitro anticancer activity with low toxicity in rats. Through LC-MS/MS analysis, five metabolites were identified, shedding light on its biotransformation processes (Jiang et al., 2007). Furthermore, TM-208's metabolism was studied using high-performance liquid chromatography coupled with tandem mass spectrometry, identifying eight metabolites and suggesting its potential for anticancer applications (Jiang et al., 2007). Another study focused on the antitumor effects of hydrochloride 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenyl-propyl ester, showing inhibition against tumor growth in mice models, further supporting the compound's therapeutic potential (Fu, 2004).
Antibacterial and Antifungal Properties
Compounds structurally related to Methyl 3-[4-(3,4-dichlorophenyl)piperazino]-3-oxopropanoate have been investigated for their antimicrobial properties. Synthesized derivatives demonstrated moderate antibacterial and antifungal activities, suggesting their utility in addressing microbial infections (Roshan, 2018). The specific structural features of these compounds, such as the presence of piperazine rings and chlorophenyl groups, might contribute to their bioactivity, indicating a promising area for further research in drug development against resistant strains of bacteria and fungi.
Pharmacological Evaluation
The pharmacological profile of structurally related compounds includes investigation into their antihypertensive effects. A series of 5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines was synthesized and evaluated for their antihypertensive and diuretic activity, with one derivative showing significant activity and suggesting a mechanism of action related to ganglionic blocking (Meyer et al., 1989). This highlights the potential for derivatives of Methyl 3-[4-(3,4-dichlorophenyl)piperazino]-3-oxopropanoate to be explored for cardiovascular diseases, offering a new avenue for the development of antihypertensive agents.
Eigenschaften
IUPAC Name |
methyl 3-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O3/c1-21-14(20)9-13(19)18-6-4-17(5-7-18)10-2-3-11(15)12(16)8-10/h2-3,8H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBCRZSNDOEMMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2940837.png)
![3,4,5-trimethoxy-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]benzamide](/img/structure/B2940838.png)

![4-[(4-Chlorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2940841.png)


![N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2940845.png)

![[(2S)-2-Hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B2940849.png)
![5-(3-Oxo-3-piperidin-1-ylpropyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2940850.png)
![2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/no-structure.png)
